Methyl 2-hydroxy-4,6-dimethylbenzoate
Description
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Structure
2D Structure
Properties
CAS No. |
57705-16-5 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-4,6-dimethylbenzoate |
InChI |
InChI=1S/C10H12O3/c1-6-4-7(2)9(8(11)5-6)10(12)13-3/h4-5,11H,1-3H3 |
InChI Key |
YEZRPTMGIWPNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)OC)C |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Biosynthetic Pathways
The presence of Methyl 2-hydroxy-4,6-dimethylbenzoate in nature is intrinsically linked to the metabolic processes of certain symbiotic organisms, particularly lichens. While the direct isolation of this specific methyl ester is not extensively documented, its core chemical structure is derived from precursor molecules that are abundant in various lichen species.
Discovery and Isolation from Lichen Species
This compound itself is considered a key component of the synthetic oakmoss fragrance, but its natural analogues and precursors are well-known lichen metabolites. The characteristic aroma of oakmoss originates from the lichen Evernia prunastri, which is a primary natural source of compounds structurally related to this compound.
A number of lichen genera are known to produce the precursors of this compound, primarily atranorin (B1665829) and evernic acid. These lichens are found in diverse environments across the globe.
| Genus | Species | Key Precursor Compounds |
| Evernia | prunastri | Atranorin, Evernic Acid, Chloroatranorin nih.govencyclopedia.pub |
| Pseudevernia | furfuracea | Atranorin encyclopedia.pubmdpi.com |
| Cladonia | rangiferina, foliacea | Atranorin nih.govencyclopedia.pub |
| Stereocaulon | alpinum, caespitosum | Atranorin encyclopedia.pubmdpi.com |
| Parmelia | sulcata | Atranorin mdpi.com |
| Hypogymnia | Atranorin encyclopedia.pub | |
| Letharia | columbiana, lupina | Atranorin encyclopedia.pub |
| Usnea | Atranorin | |
| Umbilicaria | Atranorin encyclopedia.pub | |
| Bulbothrix | Atranorin encyclopedia.pub | |
| Imshaugia | Atranorin encyclopedia.pub | |
| Physcia | Atranorin encyclopedia.pub | |
| Bacidea | rubella | Atranorin encyclopedia.pub |
These lichens synthesize complex depsides, such as atranorin and evernic acid, which upon hydrolysis and esterification can yield derivatives like this compound.
While lichens are the predominant natural source of the precursor compounds, related benzoate (B1203000) derivatives have been isolated from other natural sources. A patent describes the production of 4-O-desmethylbarbituric acid, a potential precursor, through the fermentation of the fungus Aspergillus terreus. google.com Additionally, various hydroxybenzoic acid derivatives have been extracted from plant materials, such as Melissa officinalis. nih.gov However, the direct isolation of this compound from these sources is not commonly reported. A new phytotoxin, 2'-(2''-hydroxy-4''-methylphenyl)-2'-oxoethyl acetate (B1210297), with a similar phenolic core, was isolated from the plant Hofmeisteria schaffneri. nih.gov
Chromatographic and Extraction Methodologies for Natural Product Isolation
The isolation of this compound precursors from natural sources relies on a combination of extraction and chromatographic techniques tailored to the specific chemical properties of these phenolic compounds.
The initial step in isolating lichen metabolites involves extraction from the lichen thallus using various organic solvents. The choice of solvent is crucial and depends on the polarity of the target compounds.
Commonly used solvents for the extraction of atranorin, evernic acid, and other related lichen depsides include:
Hexane: A nonpolar solvent effective for extracting less polar compounds. nih.gov
Dichloromethane: A solvent of intermediate polarity. nih.gov
Acetone: A polar aprotic solvent widely used for extracting a broad range of lichen substances. researchgate.netmdpi.com
Methanol (B129727): A polar protic solvent used for extracting more polar compounds. mdpi.com
Acetonitrile: Used in sequential extractions. nih.gov
More advanced and environmentally friendly extraction methods are also being employed:
Supercritical CO₂ Extraction: This technique uses carbon dioxide above its critical temperature and pressure to extract compounds, offering a green alternative to organic solvents. rsc.org
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction process. rsc.org
The selection of the extraction method and solvent system significantly impacts the yield and purity of the isolated compounds. nih.gov
Following extraction, the crude extract, which is a complex mixture of various metabolites, is subjected to chromatographic separation to isolate the desired compounds.
Thin-Layer Chromatography (TLC): TLC is a fundamental technique used for the initial qualitative analysis of lichen extracts and to monitor the separation process. anbg.gov.auresearchgate.net It helps in identifying the presence of specific compounds by comparing their retention factor (Rf) values with known standards.
Column Chromatography (CC): This is a preparative technique used to separate and purify larger quantities of compounds from the extract. The stationary phase is typically silica (B1680970) gel, and the mobile phase is a solvent or a mixture of solvents of varying polarities. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that provides high-resolution separation of compounds. anbg.gov.audoi.org Reversed-phase HPLC with a C18 column is commonly used for the analysis and purification of lichen depsides. The chromatogram provides quantitative data on the concentration of each compound in the extract. researchgate.netmdpi.com
Proposed Biosynthetic Routes and Precursor Utilization (e.g., Polyketide Pathway)
The biosynthesis of the aromatic core of this compound and its precursors in lichens and fungi is a classic example of the polyketide pathway. This pathway is responsible for the formation of a vast array of natural products with diverse structures and biological activities.
The biosynthesis of these compounds begins with simple building blocks from primary metabolism. The key precursors are acetyl-CoA, which serves as the starter unit, and malonyl-CoA, which provides the extender units for the growing polyketide chain.
The proposed biosynthetic pathway for atranorin, a major precursor, involves the following key steps:
Polyketide Chain Assembly: A non-reducing polyketide synthase (NR-PKS) enzyme, specifically the atranorin PKS (Atr1), catalyzes the iterative condensation of one molecule of acetyl-CoA with multiple molecules of malonyl-CoA to form a linear poly-β-keto chain. nih.govasm.orgnih.gov
Cyclization and Aromatization: The highly reactive polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the initial aromatic ring structure.
Tailoring Reactions: A series of tailoring enzymes, including a cytochrome P450 monooxygenase and an O-methyltransferase, modify the initial aromatic ring to produce 4-O-demethylbarbatic acid. encyclopedia.pubasm.org
Depside Formation: The Atr1 enzyme also exhibits an intermolecular cross-linking activity, catalyzing the esterification of two monomeric units to form the depside structure of atranorin. nih.govasm.org
This intricate enzymatic machinery highlights the efficiency and precision of natural product biosynthesis, leading to the formation of complex molecules like atranorin from simple metabolic precursors. nih.govnih.govsyr.eduresearchgate.net
Chemical Synthesis Strategies and Methodologies
Total Synthesis Approaches from Defined Precursors
The construction of the core structure of Methyl 2-hydroxy-4,6-dimethylbenzoate can be achieved through both linear and convergent multi-step synthetic sequences, as well as through elegant cycloaddition reactions that build the aromatic ring system.
Linear synthetic routes are a common approach for assembling substituted benzoates. A notable example is the synthesis of the closely related compound, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. One documented method begins with 4-O-demethylbarbituric acid, a natural product obtained from fermentation. google.com This precursor undergoes a two-step linear sequence:
Hydrolysis: The starting material is subjected to either acid or alkali hydrolysis to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid. google.com
Esterification: The resulting carboxylic acid is then treated with a methylating agent to produce Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. google.com
This two-step process simplifies the synthesis from a readily available biological precursor. google.com Multi-step syntheses often involve the careful orchestration of reactions to build the required substitution pattern on the aromatic ring prior to the final esterification step. scribd.com
Cycloaddition reactions offer a powerful and efficient method for constructing the substituted benzene (B151609) ring of aromatic benzoates in a single step. The Diels-Alder reaction and subsequent aromatization, in particular, are valuable tools. semanticscholar.org
A relevant example is the synthesis of Methyl 4-hydroxymethyl-2,6-dimethylbenzoate, a key structural intermediate. This process involves a tandem cycloaddition-extrusion reaction between methyl isodehydroacetate (a pyrone derivative) and propargyl alcohol (an alkyne). semanticscholar.org The reaction proceeds via a [4+2] cycloaddition to form a bicyclic intermediate, which then readily extrudes carbon dioxide to yield the final aromatic product. semanticscholar.org This cycloaromatization strategy represents a significant improvement over previous methods, offering a higher yield in fewer steps. semanticscholar.org
The versatility of cycloaddition reactions, such as the Paternò-Büchi reaction for creating oxetanes or 1,3-dipolar cycloadditions for generating various heterocycles, highlights their broad applicability in building complex molecular frameworks from simpler components. rsc.orgnih.govbeilstein-journals.org The electronic nature of the diene and dienophile (or dipole and dipolarophile) is critical to the success and efficiency of these reactions. semanticscholar.orgias.ac.in
Regioselective and Stereoselective Functionalization Pathways
Achieving the correct substitution pattern on the aromatic ring requires precise control of regioselectivity. Directed ortho-metalation and specific esterification and hydroxylation methods are key strategies to achieve this control.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be "quenched" by reacting it with a wide variety of electrophiles to introduce a new substituent with high regioselectivity. wikipedia.org
Examples of effective DMGs include amides, methoxy (B1213986) groups, and even the carboxylate group of a benzoic acid itself. wikipedia.orgorganic-chemistry.org The carboxylate group, for instance, can direct lithiation to the ortho position when treated with reagents like s-BuLi/TMEDA. organic-chemistry.orgsemanticscholar.orgresearchgate.net This allows for the introduction of substituents specifically at the C2 position of a benzoic acid precursor. The choice of base and reaction conditions can even reverse the regioselectivity in some cases. organic-chemistry.org This strategy is invaluable for preparing polysubstituted aromatic compounds that are difficult to access through traditional electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. wikipedia.orgoup.com
Table 1: Key Aspects of Directed ortho-Metalation (DoM)
| Feature | Description |
|---|---|
| Principle | A directing metalation group (DMG) on an aromatic ring directs deprotonation to the adjacent ortho position by an organolithium reagent. |
| Intermediate | An aryllithium species is formed, which maintains an acid-base interaction with the DMG. |
| Reaction | The aryllithium intermediate is quenched with an electrophile, resulting in substitution exclusively at the ortho position. |
| Common DMGs | Amide, Methoxy, Carboxylate, Tertiary Amine. |
| Reagents | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), TMEDA (Tetramethylethylenediamine). |
| Advantage | High regioselectivity for ortho substitution, avoiding isomeric mixtures. |
Esterification is a fundamental reaction in the synthesis of the target compound, converting a carboxylic acid precursor into the final methyl ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. google.com
Another approach involves reacting the precursor, such as 2,4-dihydroxy-3,6-dimethylbenzoic acid, with a methylating agent. google.com For hydroxybenzoic acids, selective methylation is crucial. For instance, Methyl 2-hydroxy-4-methoxybenzoate can be synthesized from Methyl 2,4-dihydroxybenzoate (B8728270) by carefully controlling the reaction with methyl iodide and a base like potassium carbonate. prepchem.com This allows for the selective methylation of one hydroxyl group over another.
Hydroxylation, the introduction of a hydroxyl group, is often accomplished during the synthesis of the benzoic acid precursor. For example, the synthesis of 2-hydroxy-4-methylbenzaldehyde, a potential precursor, can be achieved by reacting m-cresol (B1676322) with paraformaldehyde in the presence of a Lewis acid like tin tetrachloride. prepchem.com This formylation reaction is followed by oxidation to the carboxylic acid, which can then be esterified.
Synthesis of Related Analogs and Structural Variants of this compound
The synthesis of structural analogs is crucial for studying structure-activity relationships. Methodologies similar to those for the parent compound are employed, with modifications to introduce different functional groups. A key precursor for many analogs is Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. nih.gov
Starting from this precursor, various analogs can be synthesized:
Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate: This is prepared by the selective mono-methylation of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate using one equivalent of methyl iodide in the presence of potassium carbonate. nih.gov
Methyl 2,4-dimethoxy-3,6-dimethylbenzoate: Full methylation of both hydroxyl groups is achieved by using an excess of methyl iodide (e.g., 4 equivalents) and a sufficient amount of base. nih.gov
Methyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate: Selective protection of the hydroxyl group at the 4-position can be accomplished using benzyl (B1604629) bromide and potassium carbonate. This introduces a benzyl ether, a common protecting group. nih.gov
Another related structural variant is Methyl 4-hydroxy-2,6-dimethylbenzoate, which serves as an important intermediate for fine chemicals and pharmaceuticals. nbinno.com Its synthesis would typically start from 2,6-dimethylphenol (B121312) or a related precursor, followed by carboxylation, hydroxylation, and esterification steps. The synthesis of 2,4-dimethylbenzoic acid, a foundational precursor, can be achieved via the Friedel-Crafts carboxylation of m-xylene (B151644) using carbon dioxide and a Lewis acid catalyst like aluminum trichloride. nih.govsigmaaldrich.comgoogle.com
Table 2: Synthesis of Analogs from Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
| Target Analog | Reagents | Key Transformation |
|---|---|---|
| Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | Methyl iodide (1 eq.), K₂CO₃ | Selective O-methylation |
| Methyl 2,4-dimethoxy-3,6-dimethylbenzoate | Methyl iodide (4 eq.), K₂CO₃ | Exhaustive O-methylation |
Table of Compounds
| Compound Name |
|---|
| 2,4-dihydroxy-3,6-dimethylbenzoic acid |
| 2,4-dimethylbenzoic acid |
| 2-hydroxy-4,6-dimethylbenzoic acid |
| 2-hydroxy-4-methylbenzaldehyde |
| 4-O-demethylbarbituric acid |
| m-cresol |
| m-xylene |
| Benzyl bromide |
| Carbon dioxide |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate |
| Methyl 2,4-dihydroxybenzoate |
| Methyl 2,4-dimethoxy-3,6-dimethylbenzoate |
| This compound |
| Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate |
| Methyl 2-hydroxy-4-methoxybenzoate |
| Methyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate |
| Methyl 4-hydroxy-2,6-dimethylbenzoate |
| Methyl 4-hydroxymethyl-2,6-dimethylbenzoate |
| Methyl iodide |
| Methyl isodehydroacetate |
| Paraformaldehyde |
| Propargyl alcohol |
| Sulfuric acid |
Chemical Modification of Aromatic Ring Substituents
The benzene ring of this compound and structurally similar compounds is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and methyl groups. This allows for the introduction of various substituents onto the aromatic core. A notable example of such modification is observed in related natural compounds like atranol, which shares the same 2-hydroxy-4,6-dimethylphenyl core structure.
Halogenation, particularly chlorination, is a well-documented modification. The reaction of atranol (2,4-dihydroxy-3,6-dimethylbenzaldehyde) with a chlorinating agent can introduce a chlorine atom onto the aromatic ring to produce chloroatranol. sdu.dkresearchgate.net This transformation highlights the reactivity of the aromatic nucleus. Given the structural similarity, analogous reactions can be anticipated for this compound, which would lead to the formation of chlorinated derivatives. These halogenated compounds are of significant interest in the study of contact allergens found in natural extracts like oak moss absolute. europa.eumedicaljournals.seresearchgate.net
Research into the synthesis of these derivatives often involves bioassay-guided chemical fractionation to identify key compounds. researchgate.net The introduction of a halogen, such as iodine, onto the aromatic ring of similar benzoate (B1203000) structures has also been achieved, resulting in compounds like Methyl 2-hydroxy-4-iodobenzoate. researchgate.net This suggests that direct iodination of this compound is a feasible synthetic pathway for creating novel derivatives.
| Parent Compound | Reaction Type | Typical Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Atranol | Chlorination | Chlorinating agent (e.g., SO₂Cl₂) | Chloroatranol | researchgate.net |
| Methyl 2,4-dihydroxybenzoate | Iodination | Iodinating agent | Methyl 2-hydroxy-4-iodobenzoate | researchgate.net |
Derivatization of Hydroxyl and Ester Functionalities
The hydroxyl and methyl ester groups of this compound are primary targets for derivatization to alter the molecule's physicochemical properties.
Hydroxyl Group Derivatization: The phenolic hydroxyl group is reactive and can be readily converted into ethers or esters.
Etherification: A common method for converting a hydroxyl group to an ether is Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide. For instance, the synthesis of Methyl 2-hydroxy-4-methoxybenzoate involves treating the corresponding dihydroxy precursor with methyl iodide and a base like potassium carbonate. prepchem.com This strategy is directly applicable to this compound to yield its methoxy derivative at the 2-position.
Esterification: The hydroxyl group can be acylated using various reagents to form an ester. Acyl chlorides and organic anhydrides are commonly employed for this purpose, often in the presence of a base. researchgate.netnih.gov This reaction converts the phenolic hydroxyl into an acetate (B1210297) or other ester derivative.
Ester Functionality Derivatization: The methyl ester group can undergo several transformations, most notably hydrolysis and transesterification.
Hydrolysis: Saponification, the hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide), will convert the methyl ester back to the corresponding carboxylic acid (2-hydroxy-4,6-dimethylbenzoic acid). prepchem.com This is a fundamental reaction for removing the ester group or for preparing the parent acid.
Transesterification: The methyl ester can be converted to other alkyl esters by heating it with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of ethyl, propyl, or other alkyl benzoate derivatives from the methyl precursor.
Alkylation: The esterification of a carboxylic acid to its corresponding methyl ester is a foundational reaction, often achieved using a methylating reagent in the presence of a catalyst. For example, 2,4-dihydroxy-3,6-dimethylbenzoic acid can be reacted with a methylating agent like methyl iodide (CH₃I) to produce the methyl ester. google.com
These derivatization techniques are crucial for creating molecular probes, modifying biological activity, or preparing intermediates for more complex syntheses. nbinno.comrsc.orgddtjournal.com
| Functional Group | Reaction Type | Reagent Class | Product Functional Group | Reference |
|---|---|---|---|---|
| Hydroxyl (-OH) | Etherification (Alkylation) | Alkyl halides (e.g., Methyl iodide) | Ether (-OR) | prepchem.com |
| Hydroxyl (-OH) | Esterification (Acylation) | Acyl chlorides, Anhydrides | Ester (-OCOR) | researchgate.net |
| Methyl Ester (-COOCH₃) | Hydrolysis | Base (e.g., NaOH) | Carboxylic Acid (-COOH) | prepchem.com |
| Methyl Ester (-COOCH₃) | Transesterification | Alcohol (R-OH) with catalyst | Alkyl Ester (-COOR) |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one- and two-dimensional experiments, a complete and unambiguous assignment of the structure of Methyl 2-hydroxy-4,6-dimethylbenzoate can be achieved.
One-dimensional NMR provides foundational information about the chemical environment of each proton and carbon atom in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show six distinct signals, corresponding to the different sets of chemically non-equivalent protons. The intramolecular hydrogen bond between the hydroxyl group at C-2 and the ester carbonyl oxygen typically results in a significant downfield shift for the hydroxyl proton. The aromatic protons at positions 3 and 5 are expected to appear as singlets due to the absence of adjacent protons for spin-spin coupling. The methyl groups also appear as sharp singlets.
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is expected to display ten unique signals, one for each carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The ester carbonyl carbon is the most deshielded, appearing furthest downfield. Aromatic carbons bonded to oxygen appear at higher chemical shifts than those bonded to carbon or hydrogen. docbrown.info
The expected chemical shifts for this compound are summarized in the table below, based on established principles and data from analogous structures. docbrown.infochemicalbook.com
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C1-COOCH₃ | - | ~171.0 |
| C2-OH | ~11.0 (s, 1H) | ~162.0 |
| C3-H | ~6.6 (s, 1H) | ~111.0 |
| C4-CH₃ | ~2.3 (s, 3H) | ~142.0 |
| C5-H | ~6.7 (s, 1H) | ~124.0 |
| C6-CH₃ | ~2.5 (s, 3H) | ~139.0 |
| C1 | - | ~110.0 |
| C4-C H₃ | ~2.3 (s, 3H) | ~21.0 |
| C6-C H₃ | ~2.5 (s, 3H) | ~23.0 |
| COOC H₃ | ~3.9 (s, 3H) | ~52.0 |
| (s = singlet) |
Two-dimensional (2D) NMR experiments are essential for confirming the connectivity of the atoms assigned in the 1D spectra. researchgate.netlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would show correlations between the proton at ~6.6 ppm and the carbon at ~111.0 ppm (H3-C3), the proton at ~6.7 ppm and the carbon at ~124.0 ppm (H5-C5), the ester methyl protons (~3.9 ppm) and their carbon (~52.0 ppm), and the aromatic methyl protons (~2.3 and ~2.5 ppm) with their respective carbons (~21.0 and ~23.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the molecular structure. Key expected correlations include:
The ester methyl protons (~3.9 ppm) will show a strong correlation to the carbonyl carbon (~171.0 ppm).
The aromatic proton H-3 (~6.6 ppm) will correlate to carbons C1, C2, C4, and C5.
The protons of the methyl group at C-4 (~2.3 ppm) will correlate to carbons C3, C4, and C5.
The protons of the methyl group at C-6 (~2.5 ppm) will correlate to carbons C1, C5, and C6.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this specific molecule, since the two aromatic protons (H-3 and H-5) are separated by four bonds and flanked by substituents, no cross-peaks are expected between them in the COSY spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is useful for confirming stereochemistry and spatial arrangements. Expected NOESY correlations would include those between the protons of the C-6 methyl group and the aromatic proton at C-5, providing definitive evidence of their proximity on the aromatic ring.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-resolution mass spectrometry, often using electrospray ionization (HRESIMS), provides a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₂O₃), the calculated exact mass of the neutral molecule is 180.07864 Da. HRMS analysis would be expected to yield a measured mass for the molecular ion [M+H]⁺ or [M+Na]⁺ that corresponds to this calculated value within a very small margin of error (typically <5 ppm). mdpi.com
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal technique for identifying this compound within a complex mixture. The compound would first be separated from other components based on its boiling point and interaction with the GC column, exhibiting a characteristic retention time.
Upon entering the mass spectrometer (typically using electron ionization, EI), the molecule fragments in a reproducible manner, creating a unique mass spectrum that serves as a chemical "fingerprint." Based on the structure and analysis of similar compounds, the following fragmentation pattern is expected. docbrown.infolibretexts.orgnist.gov
| m/z (Mass/Charge) | Proposed Fragment Identity | Notes |
| 180 | [C₁₀H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 149 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester group; often a major fragment for methyl esters. |
| 121 | [C₇H₅O₂]⁺ | Subsequent loss of carbon monoxide (CO) from the m/z 149 fragment. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation
IR and UV-Vis spectroscopy provide complementary information about the functional groups present in the molecule and its electronic properties.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The spectrum provides direct evidence for the presence of specific functional groups. nist.gov
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-2800 (broad) | O-H stretch | Phenolic hydroxyl, intramolecularly hydrogen-bonded |
| ~2950 | C-H stretch | Methyl groups |
| ~1660 | C=O stretch | Ester carbonyl (shifted to lower frequency due to hydrogen bonding) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the absorption is primarily due to π → π* electronic transitions within the substituted benzene (B151609) ring. The presence of the hydroxyl and ester groups influences the exact wavelength of maximum absorption (λmax). researchgate.netscience-softcon.de The compound is expected to exhibit strong absorption bands in the UV region, likely around 220 nm and 270 nm.
X-ray Crystallography for Definitive Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. While the compound is known and has been characterized by other spectroscopic methods, its definitive solid-state structure, including precise bond lengths, bond angles, and crystal packing information, has not been publicly reported through X-ray crystallography.
In a study by Ivanova et al. on lichen substances, this compound was isolated and identified. researchgate.net However, while the structures of other compounds in that study were confirmed by single-crystal X-ray diffraction, this was not the case for this compound. researchgate.net
Without experimental crystallographic data, it is not possible to provide detailed tables of unit cell parameters, atomic coordinates, or an analysis of intermolecular interactions in the solid state for this specific compound. The determination of a crystal structure through X-ray diffraction remains a necessary future step to fully elucidate its three-dimensional arrangement in the solid phase.
Chemical Reactivity, Transformations, and Derivative Chemistry
Reactions Involving the Ester and Hydroxyl Functionalities
The hydroxyl and ester moieties are the primary sites for many chemical modifications of Methyl 2-hydroxy-4,6-dimethylbenzoate. Reactions at these positions include hydrolysis, esterification, and redox transformations.
The stability of the ester group in this compound is significantly influenced by the steric hindrance imposed by the two ortho-substituents (the hydroxyl and a methyl group). Generally, esters undergo hydrolysis under acidic or basic conditions. However, the presence of bulky groups adjacent to the ester's carbonyl carbon can dramatically slow the rate of nucleophilic attack by hydroxide (B78521) ions, a mechanism known as BAc2 (bimolecular base-catalyzed acyl-oxygen cleavage). This steric hindrance makes compounds like this compound relatively stable, particularly to enzymatic hydrolysis by esterases. Some studies note that the compound is moderately stable to alkali conditions. perfumerflavorist.com
The synthesis of this compound itself involves the esterification of its parent carboxylic acid, 2,4-dihydroxy-3,6-dimethylbenzoic acid. This transformation is a classic example of Fischer esterification, where a carboxylic acid reacts with an alcohol (in this case, methanol) under acidic catalysis. aakash.ac.in A specific patented method describes the methyl esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid using a methylating reagent in the presence of a base like potassium bicarbonate (KHCO₃) in a solvent such as dimethylformamide (DMF). google.com
The reverse reaction, hydrolysis, can be forced under more rigorous conditions, such as refluxing with a strong base like potassium hydroxide (KOH) in methanol (B129727) for an extended period, to yield the parent carboxylic acid. nih.gov
Table 1: Esterification and Hydrolysis Reaction Conditions
| Transformation | Reactant(s) | Reagents & Conditions | Product |
|---|---|---|---|
| Esterification | 2,4-dihydroxy-3,6-dimethylbenzoic acid | CH₃I, KHCO₃, DMF, 40°C | This compound |
| Hydrolysis | Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | KOH, MeOH, Reflux | 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid |
Data sourced from references google.comnih.gov.
The redox chemistry of this compound involves both the phenolic hydroxyl group and the methyl ester.
Phenolic Group: Phenols are susceptible to oxidation. The electron-rich aromatic ring makes the hydroxyl group prone to oxidation, which can lead to the formation of quinone-type structures or polymeric materials, especially in the presence of strong oxidizing agents or under basic conditions where the more easily oxidized phenoxide ion is formed.
Ester Group: The ester functionality is resistant to oxidation but can be readily reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol. libretexts.orgchemistrysteps.comorgosolver.com This reaction would convert this compound into the corresponding diol, (2-hydroxy-4,6-dimethylphenyl)methanol. Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce esters. orgoreview.comiwu.edu It is possible to stop the reduction at the aldehyde stage using specialized reagents like Diisobutylaluminium hydride (DIBAL-H). orgoreview.com
Aromatic Ring Reactivity and Electrophilic/Nucleophilic Substitution Studies
Electrophilic aromatic substitution (EAS) is a key reaction for modifying the benzene (B151609) ring. The regioselectivity of substitution on this compound is determined by the cumulative directing effects of its four substituents. nih.govxmu.edu.cn
The substituents and their effects are:
-OH (hydroxyl): A strongly activating, ortho-, para-directing group. aakash.ac.inpressbooks.pubquora.com
-CH₃ (methyl) at C4 and C6: Weakly activating, ortho-, para-directing groups. aakash.ac.inlibretexts.org
-COOCH₃ (methyl ester): A deactivating, meta-directing group. aakash.ac.in
The positions on the ring are C1-COOCH₃, C2-OH, C4-CH₃, and C6-CH₃. The only available positions for substitution are C3 and C5.
The directing influences on these positions are as follows:
Position C3: This position is ortho to the C2-OH group, ortho to the C4-CH₃ group, and meta to the C1-COOCH₃ and C6-CH₃ groups.
Position C5: This position is para to the C2-OH group, ortho to the C6-CH₃ group, meta to the C1-COOCH₃ and C4-CH₃ groups.
Both the C3 and C5 positions are strongly activated by the powerful ortho- and para-directing hydroxyl group. The methyl groups also provide activation at these positions. The deactivating ester group directs meta to itself, which also corresponds to positions C3 and C5. Therefore, all substituent effects converge to direct incoming electrophiles to the C3 and C5 positions. Given the strong activation provided by the phenolic hydroxyl group, the molecule is expected to be highly reactive towards electrophiles, with substitution occurring readily at the remaining vacant ring positions. lumenlearning.com Studies on the bromination of the related 2,4-dimethylphenol (B51704) show initial substitution occurs at the position ortho to the hydroxyl group (C6), followed by further reactions. rsc.org
Design and Synthesis of Chemically Modified Derivatives for Targeted Research
This compound serves as a versatile scaffold for synthesizing chemically modified derivatives for various research applications, including structure-activity relationship studies and the development of molecular probes.
By systematically modifying the structure of this compound, researchers can probe how specific chemical features affect biological activity. A notable example involves the synthesis of analogs of diffractaic acid to investigate their potential as inhibitors of colorectal cancer stem cell traits. nih.gov In this research, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate was used as a starting material. The hydroxyl groups were selectively alkylated or benzylated to produce a series of derivatives. For instance, selective methylation at the 4-OH position or benzylation at the same position yielded new compounds. The study found that modifying or esterifying the carboxylic acid group in related parent compounds diminished biological activity, highlighting the importance of a free carboxyl group for the desired effect. nih.gov This systematic modification allows for the establishment of a clear structure-activity relationship (SAR). researchgate.netnih.govmdpi.com
Table 2: Synthesis of Derivatives for SAR Studies
| Starting Material | Reagents | Product |
|---|---|---|
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Methyl iodide, K₂CO₃, DMF | Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | 1-(bromomethyl)-4-methylbenzene, K₂CO₃, DMF | Methyl 2-hydroxy-3,6-dimethyl-4-((4-methylbenzyl)oxy)benzoate |
| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Benzyl (B1604629) bromide, K₂CO₃, Acetone | Methyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate |
Data sourced from reference nih.gov.
Derivatives of this compound can be designed as intermediates for creating more complex molecules or research probes. nih.govnih.gov A key strategy involves introducing a reactive handle onto the aromatic ring. For example, iodinated versions of methyl salicylate (B1505791) can be synthesized. nih.gov The iodine atom can then participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. This allows the salicylate scaffold to be conjugated to other molecules, creating complex adducts for targeted research.
Furthermore, related substituted benzoates have been synthesized as key intermediates for creating biological probes, such as retinal-based molecular probes. semanticscholar.org The efficient synthesis of these building blocks is crucial for advancing research in areas that utilize such specialized chemical tools. nsf.gov
Investigation of Biological Activities and Molecular Mechanisms in Vitro and in Silico Focus
Exploration of Enzyme Modulatory Effects
Enzyme modulation is a critical area of drug discovery and biochemical research. However, specific studies detailing the effects of Methyl 2-hydroxy-4,6-dimethylbenzoate on key enzymes like cholinesterases and α-glucosidase appear to be limited.
Cholinesterase Inhibitory Activity Studies
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, and their inhibition is a key strategy in the treatment of conditions like Alzheimer's disease. A thorough search of scientific databases did not yield any specific studies investigating the in vitro cholinesterase inhibitory activity of this compound. While many phenolic compounds and plant extracts are studied for these properties, data directly pertaining to this specific methyl benzoate (B1203000) derivative is not available.
α-Glucosidase Inhibition Research
Inhibition of the α-glucosidase enzyme is a therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion. Despite the broad interest in identifying α-glucosidase inhibitors from natural and synthetic sources, there is no specific research available that evaluates the in vitro inhibitory potential of this compound against this enzyme.
Mechanistic Analysis of Antioxidant Activity (e.g., Radical Scavenging Pathways)
Phenolic compounds are well-known for their antioxidant properties, which are generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant potential of a phenolic compound like this compound would theoretically involve scavenging of reactive oxygen species (ROS) through hydrogen atom transfer (HAT) or single electron transfer (SET) pathways. The hydroxyl (-OH) group on the benzene (B151609) ring is the primary functional group responsible for this activity.
However, specific experimental data from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay for this compound are not reported in the available literature. Consequently, a detailed mechanistic analysis and quantitative data (e.g., IC₅₀ values) on its radical scavenging capabilities are not available.
Mechanistic Studies of Anti-proliferative Effects and Cellular Signaling Modulation (e.g., WNT, STAT3, NF-κB Pathways in Cancer Stem Cells)
The WNT, STAT3, and NF-κB signaling pathways are critical regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer, particularly in cancer stem cells. While numerous natural and synthetic compounds are investigated for their ability to modulate these pathways for anti-cancer effects, no in vitro or in silico studies were found that specifically link this compound to the modulation of the WNT, STAT3, or NF-κB pathways. Research on the anti-proliferative effects of this compound on cancer cell lines, including cancer stem cells, has not been published in the reviewed sources.
Antimicrobial Activity Investigations (in vitro, focusing on mechanisms where described)
Investigations into the antimicrobial properties of chemical compounds are essential for discovering new agents to combat pathogenic microorganisms.
Antibacterial Research and Modes of Action
Despite these general principles, specific in vitro antibacterial studies for this compound, including determination of Minimum Inhibitory Concentration (MIC) values against various bacterial strains, are not available in the scientific literature. Therefore, its spectrum of activity and specific mode of action remain uninvestigated.
Antifungal Research and Modes of Action
There is currently no available research data from in vitro or in silico studies that specifically investigates the antifungal activity or the mode of action of this compound against any fungal species. Consequently, no data on minimum inhibitory concentrations (MIC), minimum fungicidal concentrations (MFC), or mechanisms of fungal cell inhibition can be provided.
Molecular-Level Interactions with Biological Systems (e.g., Protein Binding, Cellular Uptake Studies in vitro)
Similarly, there is a lack of published scientific studies on the molecular-level interactions of this compound with biological systems. No in vitro data on its protein binding affinities or cellular uptake mechanisms in fungal or other cell types has been found in the searched literature.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. DFT methods are used to determine optimized molecular geometry, electronic properties, and spectroscopic features.
For a molecule like Methyl 2-hydroxy-4,6-dimethylbenzoate, DFT calculations would typically be performed using a basis set such as B3LYP/6-31G(d,p) to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP surface illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and ester groups would be expected to show regions of negative potential (electron-rich), making them susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would be a region of positive potential (electron-poor).
While specific studies on this compound are scarce, research on similar phenolic and benzoate (B1203000) derivatives demonstrates the utility of DFT in correlating calculated parameters with experimental observations, such as spectroscopic data (IR, UV-Vis, NMR) and chemical behavior.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and molecular biology.
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on their binding affinity. This score is an estimation of the binding energy, with lower scores typically indicating a more favorable interaction. Although this compound is mentioned as a known compound in a study involving docking against Plasmodium falciparum DNA topoisomerase I, specific docking scores or interaction details for it were not the focus of the published research. researchgate.net
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-target complex over time. Starting from a docked pose, MD simulations calculate the atomic movements by solving Newton's equations of motion. This allows for the assessment of the stability of the binding pose, the conformational changes in the protein and ligand upon binding, and a more refined estimation of the binding free energy.
Prediction of Molecular Properties and Reactivity Parameters for Structure-Property Correlations
Computational methods are adept at predicting a wide range of molecular properties and reactivity parameters that are essential for establishing structure-property relationships. These parameters help in understanding how the chemical structure of a molecule influences its physical, chemical, and biological activities.
For this compound, global reactivity descriptors can be derived from the HOMO and LUMO energies obtained through DFT calculations. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).
Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity to accept electrons.
These quantum chemical descriptors are frequently correlated with experimental findings, such as redox potentials and biological activity, to build predictive models. Studies on various organic molecules have shown strong correlations between DFT-calculated parameters and their observed properties, validating the use of these computational approaches in molecular design.
Below is a hypothetical data table illustrating the types of parameters that would be generated from such computational studies.
Table 1: Hypothetical Computational Properties for this compound
| Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.3 eV |
| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |
| Electron Affinity (A) | Energy released upon gaining an electron | 1.2 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |
| Electronegativity (χ) | Measure of electron-attracting ability | 3.85 eV |
Advanced Analytical Methodologies in Research
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of pharmaceutical and chemical compounds. The development of a robust HPLC method is essential for ensuring the quality and consistency of Methyl 2-hydroxy-4,6-dimethylbenzoate. While specific validated methods for this exact compound are not extensively detailed in publicly available literature, methodologies for structurally similar compounds, such as other benzoate (B1203000) esters, provide a clear framework for method development.
A typical approach involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. researchgate.netturkjps.org Method development for a compound like this compound would involve optimizing several key parameters:
Column: A C8 or C18 column is commonly used for benzoate esters, providing effective separation based on nonpolar interactions. researchgate.net
Mobile Phase: A mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous phase (water, often with a pH modifier like acetic, formic, or phosphoric acid) is typical. The ratio is adjusted to achieve optimal resolution and retention time. researchgate.netturkjps.orgsielc.com For instance, a mobile phase of methanol and water (e.g., 65:35 v/v) is effective for similar compounds. turkjps.org
Detection: A UV detector is commonly employed, with the detection wavelength set at a λmax where the analyte exhibits maximum absorbance for high sensitivity. For benzoate derivatives, this is often in the range of 250-305 nm. researchgate.netturkjps.orggoogle.com
Flow Rate: A flow rate of around 1.0 mL/min is standard for analytical separations. researchgate.netturkjps.org
Once developed, the method must be validated according to guidelines such as those from the International Conference on Harmonisation (ICH) to ensure its linearity, precision, accuracy, and robustness. turkjps.org Linearity is established by analyzing a series of standard solutions across a range of concentrations. researchgate.net Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses, with the relative standard deviation (RSD) of peak areas serving as a key metric. turkjps.org
The following table outlines typical HPLC conditions used for the analysis of related benzoate esters, which would serve as a starting point for developing a method for this compound.
| Parameter | Example 1: Methyl Salicylate (B1505791) Analysis turkjps.org | Example 2: Methyl p-Hydroxybenzoate Analysis researchgate.net | Example 3: Methyl 2,4-dihydroxy-3,6-dimethylbenzoate Analysis google.com |
| Column | Lichrosorb C8 | Supelco L7 (C8), 25 cm × 4.6 mm, 5 µm | Agilent ZORBAX Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (65:35, v/v) with 1.0% Acetic Acid | Methanol:Water (45:55 v/v), pH adjusted to 4.8 | Isocratic elution with 23% Acetonitrile/Water + 0.05% Formic Acid and 77% Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 304 nm | UV at 254 nm | UV at 250 nm |
| Retention Time | < 3.0 min | 5.34 min | Not Specified |
| Temperature | 30°C | Not Specified | Not Specified |
Advanced Separation Techniques (e.g., Solid Phase Extraction, Preparative Chromatography)
Beyond analytical HPLC, advanced separation techniques are vital for sample purification, cleanup, and isolation of this compound from complex matrices like reaction mixtures or natural product extracts.
Solid Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate analytes from a solution. It is widely used for sample cleanup and pre-concentration before analysis by HPLC or other methods. For compounds like p-hydroxybenzoates, SPE cartridges (e.g., Oasis HLB) have been successfully used to extract and purify them from complex samples like fruits and jams. nih.govresearchgate.net The general procedure involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the target compound with a suitable solvent. nih.gov This technique could be applied to isolate this compound from a crude synthesis product or a biological matrix, improving the accuracy of subsequent quantitative analysis. nih.gov
Preparative Chromatography is used to purify and isolate larger quantities of a compound. The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger sample injection volumes. An analytical HPLC method developed for a related compound, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, has been noted as being scalable for use in preparative separation to isolate impurities. sielc.com This scalability is a key advantage, allowing a method developed for purity testing to be adapted for the production of a high-purity standard of this compound. This pure compound is essential for use as a reference standard in quantitative assays and for further biological or chemical research.
Bioautography Techniques for Activity-Guided Research and Fractionation
Bioautography is a powerful technique that combines chromatography (most often Thin-Layer Chromatography, TLC) with a biological assay to detect active compounds in complex mixtures. nih.govresearchgate.net This approach is central to bioassay-guided fractionation, a strategy used to isolate bioactive natural products. nih.govbrieflands.com If this compound were a component of a plant extract with, for example, antimicrobial properties, bioautography would be an ideal method to pinpoint it as the active agent.
The process generally involves the following steps:
Chromatographic Separation: The crude extract is spotted on a TLC plate and developed in a suitable solvent system to separate its components. scialert.netscienceopen.com
Biological Assay: The developed TLC plate is subjected to a biological test. Several methods exist:
Direct Bioautography: The plate is sprayed with or dipped into a suspension of a test microorganism (e.g., bacteria or fungi). chromatographyonline.commdpi.com After incubation, the plate is sprayed with a viability indicator, such as a tetrazolium salt (e.g., MTT). nih.govnih.gov Metabolically active microorganisms convert the salt into a colored formazan, creating a colored background. Zones of inhibition (clear or white spots) appear where antimicrobial compounds have prevented microbial growth. nih.govnih.gov
Agar (B569324) Diffusion (Contact Bioautography): The developed TLC plate is placed onto the surface of an inoculated agar medium. chromatographyonline.com The separated compounds diffuse from the plate into the agar. After removing the TLC plate, the agar is incubated, and inhibition zones are observed. chromatographyonline.com
Agar Overlay Bioautography: A molten, seeded agar medium is poured over the developed TLC plate. chromatographyonline.com This method is a hybrid of the direct and contact methods. chromatographyonline.com
This technique allows for the direct localization of activity on the chromatogram, even within a complex matrix. nih.gov This target-directed approach facilitates the isolation of active constituents, saving significant time and resources compared to fractionating and testing all components individually. nih.govnih.gov Bioautography has been widely applied to screen plant extracts for various activities, including antibacterial, antifungal, and enzyme inhibitory effects. researchgate.netnih.govscienceopen.com
The following table summarizes the main types of bioautography techniques.
| Technique | Description | Principle |
| Direct Bioautography | The microorganism suspension is applied directly to the developed TLC plate. The microbes grow on the plate surface. chromatographyonline.commdpi.com | Active compounds inhibit microbial growth directly on the chromatogram, visualized as clear zones against a colored background after staining with a viability dye. nih.govnih.gov |
| Agar Diffusion (Contact Bioautography) | The developed TLC plate is pressed against an inoculated agar plate, allowing compounds to diffuse into the agar. chromatographyonline.com | Inhibition zones are observed on the agar plate corresponding to the position of the active compounds on the TLC plate. chromatographyonline.com |
| Agar Overlay (Immersion Bioautography) | A molten agar medium seeded with the test organism is poured over the developed TLC plate. chromatographyonline.com | A hybrid method where compounds diffuse into the agar layer which remains on the plate during incubation and visualization. chromatographyonline.com |
Future Research Directions and Research Significance
Elucidation of Novel Biosynthetic Pathways and Metabolic Engineering
The natural biosynthetic pathways of many specialized plant metabolites, including aromatic compounds like Methyl 2-hydroxy-4,6-dimethylbenzoate, are not yet fully understood. Future research will likely focus on identifying and characterizing the specific enzymes and genes involved in its formation in organisms that produce it. A thorough understanding of these biosynthetic routes is crucial for developing strategies in metabolic engineering. nih.gov
Metabolic engineering of microorganisms, such as Pseudomonas putida, has been successfully employed for the production of other aromatic compounds like para-hydroxy benzoic acid from glucose via the shikimate pathway. nih.gov Similar approaches could be adapted for the sustainable and scalable production of this compound. This would involve the heterologous expression of the identified biosynthetic genes in a suitable microbial host and optimizing the metabolic fluxes towards the target compound. The elucidation of these pathways is a critical step for successful metabolic engineering in host systems. nih.gov
Development of Novel and Efficient Synthetic Methodologies
While some synthetic routes for this compound exist, the development of more efficient and sustainable methodologies remains a key research area. One patented method involves a two-step synthesis starting from 4-O-desmethylbarbaric acid, which is produced through fermentation by Aspergillus terreus. google.com This precursor is first hydrolyzed to 2,4-dihydroxy-3,6-dimethylbenzoic acid, which is then esterified to yield the final product. google.com
Other synthetic strategies often involve the carboxylation of the corresponding dimethyl-1,3-dihydroxybenzene and subsequent esterification of the resulting dihydroxymethylbenzoic acid. chemicalbook.com Future research will likely focus on improving yields, reducing the number of steps, and utilizing greener reagents and reaction conditions. The development of novel catalysts and process optimization will be crucial in making the synthesis of this compound more economically viable for various applications.
Table 1: Synthetic Methodologies for this compound and Related Compounds
| Starting Material | Key Intermediates | Final Product | Reference |
|---|---|---|---|
| 4-O-desmethylbarbaric acid | 2,4-dihydroxy-3,6-dimethylbenzoic acid | This compound | google.com |
| Dimethyl-1,3-dihydroxybenzene | Dihydroxymethylbenzoic acid | This compound | chemicalbook.com |
In-depth Mechanistic Investigations of Biological Activities in Controlled Environments
Preliminary studies have suggested that this compound and its derivatives may possess interesting biological activities. For instance, related benzoate (B1203000) esters isolated from natural sources have shown potential antimicrobial and antioxidant properties. researchgate.net However, detailed mechanistic studies on this compound are currently limited.
Future research should focus on in-depth investigations into its mechanism of action at the molecular level. This would involve identifying its specific cellular targets and understanding how it modulates various signaling pathways. For example, studies on analogs of the related lichen secondary metabolite, diffractaic acid, have shown inhibition of key signaling pathways in colorectal cancer stem cells, such as WNT, STAT3, and NF-κB. nih.gov Similar mechanistic studies for this compound could reveal its potential as a modulator of specific biological processes and pave the way for its therapeutic application.
Exploration of New Chemical Space through Strategic Derivatization
The chemical structure of this compound, with its hydroxyl and ester functional groups, makes it an excellent scaffold for strategic derivatization. myskinrecipes.com This allows for the exploration of new chemical space and the generation of novel molecules with potentially enhanced biological activities. Researchers have already begun to synthesize a range of derivatives by modifying the core structure. nih.gov
Examples of such derivatization include methylation, benzylation, and other substitutions at the hydroxyl groups. nih.gov These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and solubility, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. nih.gov The synthesis and biological evaluation of a library of derivatives will be a crucial step in identifying lead compounds with improved potency and selectivity for specific biological targets.
Table 2: Examples of Derivatives Synthesized from this compound
| Derivative Name | Modification | Reference |
|---|---|---|
| Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate | Methylation of the 4-hydroxy group | nih.gov |
| Methyl 2,4-dimethoxy-3,6-dimethylbenzoate | Methylation of both hydroxyl groups | nih.gov |
| Methyl 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate | Benzylation of the 4-hydroxy group | nih.gov |
Contribution to Chemical Biology and Natural Product Drug Discovery (Pre-clinical Focus)
This compound and its derivatives have the potential to make significant contributions to chemical biology and preclinical drug discovery. nih.gov As a key intermediate, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. nbinno.com For instance, its use as a starting material in the synthesis of diffractaic acid analogs has led to the discovery of potent inhibitors of colorectal cancer stem cell traits. nih.gov
The "magic methyl" effect, where the addition of a methyl group can profoundly alter the biological activity of a molecule, is a well-known concept in drug discovery. nih.gov The dimethyl substitutions on the benzene (B151609) ring of this compound may contribute to its bioactivity and provide a basis for the rational design of new drug candidates. Future preclinical studies will be essential to evaluate the efficacy and pharmacological properties of its derivatives in various disease models.
Q & A
Q. How can researchers optimize the synthesis of Methyl 2-hydroxy-4,6-dimethylbenzoate to improve yield and purity?
- Methodological Answer : Synthesis optimization can involve adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, details a modified procedure for synthesizing aromatic esters using sodium hydride as a base in dry toluene, with controlled acid quenching to minimize side reactions . A stepwise approach includes:
- Testing reaction times (e.g., 12–24 hours at 70°C).
- Exploring alternative bases (e.g., K₂CO₃ vs. NaH) to reduce hazards.
- Purification via recrystallization (ethanol or ethyl acetate) to enhance purity.
- Monitoring progress with TLC or HPLC to identify intermediates and byproducts.
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve aromatic proton environments and confirm esterification (e.g., methoxy vs. hydroxyl groups). highlights NMR for structural elucidation of related dibenzofurans .
- HR-ESI-MS : Provides exact molecular mass and fragmentation patterns to verify molecular formula (e.g., C₁₁H₁₄O₄) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is ideal for purity assessment, as described in for hydroxybenzaldehyde derivatives .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., lipid-lowering effects) may arise from assay conditions or compound stability. Strategies include:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., cell lines, incubation time) as in , which tested lipid-lowering activity using in vitro models .
- Stability Studies : Evaluate compound degradation under varying pH, temperature, or light exposure using LC-MS.
- Meta-Analysis : Compare structural analogs (e.g., ’s 2-hydroxy-4-methoxydibenzofuran) to identify SAR trends .
Q. What strategies can determine the crystal structure of this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Use slow evaporation in solvents like dichloromethane/hexane to grow single crystals. demonstrates crystallographic analysis for a structurally similar Schiff base compound .
- Computational Modeling : Pair experimental data with DFT calculations (e.g., NIST’s structural data for methyl 2-hydroxy-4-methoxybenzoate in ) to predict bond angles and packing motifs .
Q. How can researchers design experiments to study the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and analyze degradation products via GC-MS or HPLC .
- Light Exposure Studies : Use UV chambers to assess photodegradation, referencing safety protocols in for handling light-sensitive esters .
Experimental Design & Safety
Q. What engineering controls are recommended for safe handling of this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods during synthesis to minimize inhalation risks (aligning with ’s guidelines for methyl benzoate derivatives) .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and dispose via hazardous waste protocols .
Data Analysis & Reporting
Q. How can researchers leverage computational tools to enhance NMR data interpretation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
